![molecular formula C14H18F3N B5722765 1-[[3-(Trifluoromethyl)phenyl]methyl]azepane](/img/structure/B5722765.png)
1-[[3-(Trifluoromethyl)phenyl]methyl]azepane
Overview
Description
1-[[3-(Trifluoromethyl)phenyl]methyl]azepane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into an aromatic compound using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The azepane ring can be formed through cyclization reactions involving appropriate precursors .
Industrial Production Methods: Industrial production of 1-[[3-(Trifluoromethyl)phenyl]methyl]azepane may involve large-scale trifluoromethylation processes using advanced catalytic systems to ensure high yield and purity. Continuous flow reactors and other modern techniques can be employed to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[[3-(Trifluoromethyl)phenyl]methyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium azide (NaN3).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, azides.
Scientific Research Applications
1-[[3-(Trifluoromethyl)phenyl]methyl]azepane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[[3-(Trifluoromethyl)phenyl]methyl]azepane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluralin: An herbicide with a trifluoromethyl group.
Uniqueness: 1-[[3-(Trifluoromethyl)phenyl]methyl]azepane is unique due to its azepane ring structure, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds. This structural feature enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]azepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)13-7-5-6-12(10-13)11-18-8-3-1-2-4-9-18/h5-7,10H,1-4,8-9,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUGMXCJRRKTQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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